[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
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Overview
Description
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Compounds structurally related to [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine are key intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical step in producing premafloxacin, an antibiotic targeted at veterinary pathogens. This synthesis involves stereoselective alkylation and Michael addition reactions, highlighting the compound's relevance in developing efficient, practical processes for pharmaceutical intermediates (Fleck et al., 2003).
Catalytic Asymmetric Allylation
The catalytic asymmetric allylation of carbonyl compounds and imines using organoboronates represents a significant advancement in organic synthesis. This method has been pivotal in preparing chiral homoallylic alcohols and amines, which are crucial building blocks for natural products and pharmaceuticals. The review by Hua-Xing Huo et al. emphasizes the rapid development and broad applications of this technique over the past decade, demonstrating the role of allylic compounds in facilitating enantioselective synthesis (Huo et al., 2014).
Material Functionalization
Reagents with similar structural features to [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine are utilized in material science for functionalizing surfaces or polymers. For example, N,N‐Bis(trimethylsilyl)prop‐2‐en‐1‐amine serves as an electrophile and nucleophilic component in functionalizing ω-primary amine polystyrenes, illustrating the versatility of allylic and fluorinated amines in material science applications (Ross & Malachowski, 2010).
Asymmetric Synthesis and Catalysis
Recent developments in asymmetric allylic amination reactions underscore the significance of allylic compounds in synthesizing bioactive agents and synthetic intermediates. These methods offer diverse strategies for installing allylic amines with high stereocontrol, crucial for producing pharmaceuticals and natural products with specific chiral centers (Grange et al., 2016).
properties
IUPAC Name |
4-(fluoromethyl)hepta-1,6-dien-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c1-3-5-8(10,7-9)6-4-2/h3-4H,1-2,5-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMTHJZWMZUTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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